molecular formula C19H18ClN3OS B2384595 N-(3-chlorophenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 851132-12-2

N-(3-chlorophenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2384595
CAS No.: 851132-12-2
M. Wt: 371.88
InChI Key: KKAJLBUJCZPHLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative characterized by a central imidazole ring substituted with a 3,5-dimethylphenyl group at the 1-position and a sulfanylacetamide side chain at the 2-position. The acetamide moiety is further functionalized with a 3-chlorophenyl group, contributing to its distinct electronic and steric properties.

Key structural features include:

  • Imidazole core: Enhances aromatic stacking and hydrogen-bonding capabilities.
  • 3,5-Dimethylphenyl group: Introduces steric bulk and lipophilicity.
  • Sulfanyl linker: Provides flexibility and modulates electronic interactions.
  • 3-Chlorophenyl acetamide: Contributes electron-withdrawing effects and influences solubility.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c1-13-8-14(2)10-17(9-13)23-7-6-21-19(23)25-12-18(24)22-16-5-3-4-15(20)11-16/h3-11H,12H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAJLBUJCZPHLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure

The compound features a complex structure characterized by the following components:

  • Chlorophenyl group : Enhances lipophilicity and biological activity.
  • Imidazole ring : Known for its role in various biological processes.
  • Thioether linkage : May influence the reactivity and interaction with biological targets.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer properties
  • Antimicrobial effects
  • Anti-inflammatory activities

Anticancer Activity

Several studies have demonstrated the potential anticancer effects of imidazole derivatives. For instance:

  • Case Study 1 : A study on imidazole derivatives showed that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines (IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL) .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through interactions with specific proteins involved in cell survival .

Antimicrobial Activity

The compound's thioether and imidazole functionalities suggest potential antimicrobial properties:

  • Case Study 2 : Research indicated that thiazole derivatives, which share structural similarities with the target compound, displayed notable activity against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant strains .
  • MIC Values : Compounds structurally related to this compound exhibited minimum inhibitory concentrations (MIC) as low as 2 µg/mL against resistant bacterial strains .

Anti-inflammatory Activity

Imidazole derivatives have also been explored for their anti-inflammatory effects:

  • Mechanism : The anti-inflammatory action is believed to result from inhibition of pro-inflammatory cytokines and modulation of immune responses .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of similar compounds. Key findings include:

  • The presence of electron-donating groups on the phenyl ring enhances anticancer activity.
  • Substituents on the imidazole and thiazole rings significantly affect antimicrobial potency .

Data Table: Summary of Biological Activities

CompoundActivity TypeIC50/MIC ValuesReference
Similar Compound 1Anticancer1.61 µg/mL
Similar Compound 2Antimicrobial2 µg/mL
Similar Compound 3Anti-inflammatoryNot specified

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-(3-chlorophenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide exhibits significant anticancer properties. It has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, a study reported that this compound induced apoptosis in human breast cancer cells by activating the intrinsic apoptotic pathway, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. In vitro assays demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve the disruption of bacterial cell wall synthesis, which is critical for bacterial survival .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Molecular docking studies suggest that it may inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

StudyObjectiveFindings
Study 1Evaluate anticancer activityInduced apoptosis in breast cancer cells; potential therapeutic agent
Study 2Assess antimicrobial efficacyEffective against Staphylococcus aureus and E. coli; disrupts cell wall synthesis
Study 3Investigate anti-inflammatory propertiesInhibits 5-lipoxygenase; reduces pro-inflammatory mediator production

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared with structurally related acetamides to highlight how substituent variations impact properties and bioactivity.

Compound Structural Differences Key Properties/Bioactivity Reference
N-(3-chlorophenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide (Target) Imidazole core; 3,5-dimethylphenyl; sulfanyl linker; 3-chlorophenyl acetamide. Potential enzyme inhibition (e.g., urease) due to sulfanyl coordination and chloro-substituent interactions. High lipophilicity.
N-(2-chloro-4-methylphenyl)-2-[[1-[(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio]acetamide (Cmpd 2) Benzimidazole core; 3,5-dimethylbenzyl group; thioether linker. Tested for elastase inhibition; benzimidazole enhances aromatic interactions but reduces conformational flexibility.
2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-hydroxyacetamide (SHA) Hydroxyacetamide group instead of 3-chlorophenyl. Demonstrated urease inhibition in Helicobacter pylori via nickel ion coordination in the active site (PDB ID: 6ZJA). Higher polarity than target compound.
NAAB-496 (2-({1-[(3,5-Dimethylphenyl)sulfonyl]-1H-benzimidazol-2-yl}sulfanyl)-N-[2-chloro-4-(methylsulfonyl)phenyl]acetamide) Benzimidazole core; sulfonyl group; methylsulfonylphenyl substituent. Increased polarity due to sulfonyl groups; potential bioavailability challenges. Reported 13C-NMR data (δ 166.3 for CO).
N-Substituted 2-arylacetamides (e.g., 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide) Pyrazolone ring; dichlorophenyl substituent. Structural analogs of benzylpenicillin; exhibit hydrogen-bonding via planar amide groups. Used in crystallography studies to analyze conformational flexibility.

Key Comparisons

Core Heterocycle: The target compound’s imidazole core (vs. Benzimidazole derivatives (e.g., Cmpd 2, NAAB-496) exhibit extended conjugation, which may enhance binding to aromatic residues in enzymes but increase molecular rigidity .

Substituent Effects :

  • The 3-chlorophenyl group in the target compound introduces electron-withdrawing effects, favoring hydrophobic interactions in enzyme active sites. In contrast, hydroxyacetamide (SHA) enables metal coordination, as seen in urease inhibition .
  • Sulfonyl groups (e.g., NAAB-496) increase polarity and hydrogen-bonding capacity but may reduce bioavailability compared to the target’s sulfanyl linker .

Elastase inhibition is reported for benzimidazole-containing analogs (Cmpd 2), highlighting the role of the heterocycle in targeting proteases .

Physicochemical Properties :

  • Lipophilicity : The 3,5-dimethylphenyl and 3-chlorophenyl groups in the target compound enhance lipophilicity, favoring passive diffusion across membranes. This contrasts with hydroxyacetamide derivatives (e.g., SHA), which exhibit higher solubility but lower permeability .
  • Crystallographic Behavior : N-Substituted 2-arylacetamides () show conformational variability in the solid state, with dihedral angles between aromatic rings influencing packing and stability. The target compound’s substituents may similarly affect its crystallinity .

Research Implications

  • Drug Design : The sulfanyl linker and chloro-substituent in the target compound make it a candidate for optimizing enzyme inhibitors, particularly where hydrophobic interactions dominate.
  • SAR Studies : Comparing the target with SHA and NAAB-496 underscores the balance between polarity and bioactivity, guiding future modifications (e.g., hybridizing hydroxy and chloro groups).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.